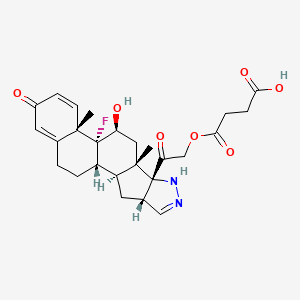
9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-(3-carboxypropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) is a synthetic steroidal compound It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a pyrazole ring fused to the pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations, including fluorination, hydroxylation, and pyrazole ring formation. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The fluorine atom can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroidal derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-fluoro-11beta-hydroxypregna-4,16-diene-3,20-dione
- 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Uniqueness
Compared to similar compounds, 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) is unique due to its specific structural features, such as the presence of a pyrazole ring and a carboxypropionate group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-(3-carboxypropionate) is a synthetic steroid compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C22H27F O4
- Molecular Weight : 374.45 g/mol
- CAS Number : 59860-99-0
The structure features a fluorine atom and a pyrazole moiety, which are significant for its biological activity.
The biological activity of this compound primarily stems from its interaction with steroid receptors. Its structural similarities to glucocorticoids suggest that it may exert anti-inflammatory and immunosuppressive effects. The presence of the pyrazole ring is known to enhance the selectivity and potency for specific receptor interactions.
Antiproliferative Effects
Research indicates that compounds similar to 9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna have shown significant antiproliferative activity against various cancer cell lines. For instance, a related pyrazole derivative demonstrated an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .
Anti-inflammatory Properties
The compound is hypothesized to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Glucocorticoids are well-known for their ability to downregulate inflammatory pathways, and this compound's structural characteristics suggest similar activity.
Study 1: Anticancer Activity
In a study focusing on the synthesis and evaluation of pyrazole derivatives, it was found that certain compounds exhibited significant inhibitory activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy. The most potent derivative showed an IC₅₀ comparable to established drugs like erlotinib . This suggests that 9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna could have similar applications in oncology.
Study 2: Inflammatory Response Modulation
A study evaluating the anti-inflammatory properties of steroid derivatives indicated that compounds with a similar structure effectively reduced inflammation in animal models. These findings support the potential use of 9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna in treating inflammatory diseases .
Comparative Biological Activity Table
Properties
CAS No. |
72149-81-6 |
|---|---|
Molecular Formula |
C26H31FN2O7 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31FN2O7/c1-23-8-7-16(30)9-14(23)3-4-17-18-10-15-12-28-29-26(15,24(18,2)11-19(31)25(17,23)27)20(32)13-36-22(35)6-5-21(33)34/h7-9,12,15,17-19,29,31H,3-6,10-11,13H2,1-2H3,(H,33,34)/t15-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChI Key |
JHMWESIDSWHTBD-RTZWZHLNSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=CC53C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















